molecular formula C9H10Br2N2 B3225584 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 125040-56-4

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No. B3225584
CAS RN: 125040-56-4
M. Wt: 306 g/mol
InChI Key: OUCMQQGQMAVCRQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a chemical compound that is part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Synthesis and Environmental Benefits

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide is a key intermediate in the synthesis of various compounds. An efficient synthesis method has been reported using 5-methylnicotinic acid as the starting material, resulting in a 65.9% overall yield. This method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Applications in Heterocyclic Compound Synthesis

The compound has been used in the synthesis of polychlorinated imidazo[1,2-α]pyridines, which are analogs of certain chlorinated benzimidazoles. This process involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines (Gudmundsson, Drach, & Townsend, 1997).

Formation of Brominated Derivatives

In reactions with N-bromosuccinimide, 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine is converted into brominated derivatives. This highlights the versatility of the compound in producing various brominated derivatives for further chemical research (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004).

Formation of Quaternary Salts

The compound is also instrumental in the formation of quaternary salts derived from related structures. These salts undergo cyclization under the influence of a base to yield azolo[a]azepines or indolizine derivatives, demonstrating its role in complex organic synthesis (Potikha, Turelik, & Kovtunenko, 2012).

Pharmaceutical Research

Although the use of this compound in pharmaceutical applications is not the primary focus here, it's worth noting that related imidazo[1,2-a]pyridine compounds have been studied for potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating the significance of this class of compounds in medicinal chemistry (Abignente et al., 1982).

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It can cause severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be handled in a well-ventilated area and stored in a locked up, corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMQQGQMAVCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125040-56-4
Record name Imidazo[1,2-a]pyridine, 2-(bromomethyl)-5-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125040-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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